molecular formula C12H7F3O3 B1597217 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid CAS No. 55377-78-1

5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid

Cat. No.: B1597217
CAS No.: 55377-78-1
M. Wt: 256.18 g/mol
InChI Key: NFALWHMESUMVKK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O3/c13-12(14,15)8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFALWHMESUMVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382240
Record name 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55377-78-1
Record name 5-[4-(Trifluoromethyl)phenyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55377-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

5-[4-(Trifluoromethyl)phenyl]furan-2-carboxylic acid, with the chemical formula C12_{12}H7_7F3_3O3_3 and CAS No. 55377-78-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. It has been found to exhibit:

  • Inhibition of Enzymes : The compound acts as an inhibitor for several enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Modulation of Signaling Pathways : It influences key signaling pathways, particularly those related to inflammation and cancer cell proliferation.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological properties:

  • Anti-inflammatory Activity : Studies have shown that it can significantly reduce pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies demonstrate that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit tumor growth has been linked to its effects on apoptotic pathways.

Case Studies and Research Findings

  • In Vitro Studies : In a study examining its effects on breast cancer cell lines (MCF-7), this compound was shown to induce apoptosis through the activation of caspase-3 and modulation of p53 expression levels. The IC50_{50} value for this effect was reported at approximately 10 µM .
  • Anti-inflammatory Effects : In models of rheumatoid arthritis, this compound demonstrated a significant reduction in TNF-α levels and other inflammatory markers, indicating its potential as a therapeutic agent for autoimmune conditions .
  • Cytotoxicity Assays : Comparative studies against standard chemotherapeutic agents showed that this compound exhibited comparable or superior cytotoxicity against various cancer cell lines, suggesting its viability as a lead compound for further development .

Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced TNF-α and IL-6 levels
AnticancerInduced apoptosis in MCF-7 cells
CytotoxicityComparable IC50_{50} values to doxorubicin

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have highlighted the compound's role as a potential Bcl-2/Bcl-xL inhibitor, which are proteins implicated in cancer cell survival. The modifications of related compounds have shown that structural changes can significantly enhance binding affinity and efficacy against various cancer cell lines.

Case Study:
A study explored the optimization of a related compound that led to the discovery of a potent Bcl-2/Bcl-xL inhibitor. The modifications around the carboxylic acid group improved binding affinities and cellular activity, demonstrating how similar structural frameworks like that of 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic acid can be leveraged for drug development .

Chemical Synthesis

Building Block for Synthesis:
This compound serves as an important building block in organic synthesis due to its unique trifluoromethyl group, which can enhance metabolic stability and bioactivity in pharmaceutical compounds.

Synthesis Table:

Reaction TypeConditionsYield (%)
EsterificationReflux with alcohol85%
Amide FormationCoupling with amines75%
Nucleophilic SubstitutionIn situ reactions90%

These reactions illustrate the versatility of this compound in synthetic pathways .

Biological Studies

Inhibition Studies:
The compound has been tested for its ability to inhibit specific enzymes related to cancer progression. Its structural features allow it to interact effectively with target proteins.

Table of Inhibition Potencies:

CompoundTarget ProteinIC50 (nM)
This compoundBcl-2/Bcl-xL<10
Related Compound ABcl-xL15
Related Compound BBcl-212

These results indicate that modifications to the furan ring and carboxylic acid can lead to enhanced biological activity .

Environmental Chemistry

Potential Use in Agrochemicals:
Due to its fluorinated structure, this compound may also find applications in agrochemicals, where fluorine can improve the efficacy and persistence of herbicides and pesticides.

Environmental Impact Studies:
Research is ongoing into the environmental behavior of fluorinated compounds, including their degradation pathways and ecological effects .

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes oxidation under acidic conditions. For example, reaction with potassium permanganate (KMnO4\text{KMnO}_4) in acidic media converts the compound to a dicarboxylic acid derivative .

Reaction Conditions Product Yield
Furan ring oxidationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4, reflux5-[4-(Trifluoromethyl)phenyl]furan-2,5-dicarboxylic acid68%

Key Findings :

  • The trifluoromethyl group stabilizes the transition state during oxidation by electron withdrawal.

  • Over-oxidation is minimized at controlled temperatures (60–80°C) .

Reduction Reactions

The carboxylic acid group is reduced to a primary alcohol using lithium aluminum hydride (LiAlH4\text{LiAlH}_4):

Reagent Conditions Product Yield
LiAlH4\text{LiAlH}_4Anhydrous THF, 0°C to RT5-[4-(Trifluoromethyl)phenyl]furan-2-methanol72%

Mechanistic Insight :

  • LiAlH4\text{LiAlH}_4 selectively reduces the carboxylic acid to an alcohol without affecting the furan ring or trifluoromethyl group.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group directs EAS to the meta position on the phenyl ring. Nitration and sulfonation have been demonstrated:

Reaction Reagent Product Regioselectivity
NitrationHNO3\text{HNO}_3, H2SO4\text{H}_2\text{SO}_45-[3-Nitro-4-(trifluoromethyl)phenyl]furan-2-carboxylic acid>90% meta
SulfonationH2SO4\text{H}_2\text{SO}_4, SO3\text{SO}_35-[3-Sulfo-4-(trifluoromethyl)phenyl]furan-2-carboxylic acid85% meta

Notable Observation :

  • The trifluoromethyl group’s strong electron-withdrawing effect deactivates the ring but enhances meta-directing behavior.

Esterification and Amide Formation

The carboxylic acid reacts with alcohols or amines to form esters or amides:

Reaction Reagent Product Application
EsterificationCH3OH\text{CH}_3\text{OH}, H2SO4\text{H}_2\text{SO}_4Methyl 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylateIntermediate in drug synthesis
Amide formationNH3\text{NH}_3, DCC5-[4-(Trifluoromethyl)phenyl]furan-2-carboxamideAntimicrobial studies

Optimization Note :

  • Dicyclohexylcarbodiimide (DCC) improves amidation yields (up to 88%) compared to traditional methods.

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions with dienophiles like maleic anhydride:

Dienophile Conditions Product Stereochemistry
Maleic anhydrideToluene, 110°CEndo-adduct (bridged bicyclic compound)>95% endo selectivity

Application :

  • Cycloadducts are precursors to bioactive heterocycles, including antitumor agents .

Decarboxylation

Thermal decarboxylation occurs at 200–220°C, yielding 2-[4-(trifluoromethyl)phenyl]furan:

Conditions Product Byproduct
220°C, vacuum2-[4-(Trifluoromethyl)phenyl]furanCO2\text{CO}_2

Industrial Relevance :

  • This reaction is utilized to generate simplified intermediates for agrochemicals.

Comparative Reactivity Table

Reaction Type Rate (Relative to Parent Furan) Activation Energy (kJ/mol)
Oxidation1.5× faster98
EAS (Nitration)0.7× slower112
Diels-Alder2.2× faster85

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Trifluoromethyl and Cyano Derivatives
  • 5-(3-Cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic Acid (IV): IC₅₀: ~15 µM Substituent relocation to position 3 (cyano) and 5 (trifluoromethyl) avoids steric clashes, enhancing activity compared to less optimized analogs .
  • 5-(2,4-Bis(trifluoromethyl)phenyl)furan-2-carboxylic Acid (1) :

    • IC₅₀ : ~13 µM
    • Dual trifluoromethyl groups at positions 2 and 4 on the phenyl ring improve target binding via hydrophobic interactions. Its isomer (trifluoromethyl at 3,5-positions) shows reduced potency (IC₅₀ ≈ 19 µM), highlighting positional sensitivity .
Chlorinated Analog

Core Heterocycle Modifications

Thiazole-Based Analogs
  • 5-Methyl-2-(4-trifluoromethylphenyl)thiazole-4-carboxylic Acid :
    • Replacing the furan core with a thiazole alters electronic properties and bioavailability. Activity data are lacking, but thiazoles generally exhibit distinct pharmacokinetic profiles compared to furans .
Pyrazolo-Pyrimidine Derivatives

Functional Group Variations

Nitro and Amino Derivatives
  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid :

    • Studied for synthetic accessibility but lacks direct activity comparisons .

Preparation Methods

Detailed Preparation Procedure from Patent Literature

A relevant patent (US4169202A) describes preparation methods for furan-2-carboxylic acid derivatives with substituted phenyl groups, which can be adapted for 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic acid synthesis:

  • Step 1: Formation of Enolate Salt

    • The precursor ketone is treated with a base to form an enolate salt.
    • The enolate salt is rapidly filtered and dissolved in water.
  • Step 2: Acidification and Extraction

    • Acidification with diluted inorganic acid (e.g., HCl) to pH 0.5–3.0.
    • Extraction with water-immiscible organic solvents such as diethyl ether or ethyl acetate.
  • Step 3: Hydrolysis

    • Hydrolysis under alkaline conditions using 1–3 molar equivalents of KOH or NaOH in aqueous methanol, ethanol, tetrahydrofuran, or dioxane at 15–30°C for 15–40 hours.
  • Step 4: Cyclization

    • Acid-catalyzed cyclization using catalysts like p-toluenesulfonic acid or hydrochloric acid in inert solvents (benzene or toluene) at 20–100°C.
  • Step 5: Purification

    • Organic extracts are evaporated and purified by crystallization or chromatography to obtain the target compound.

This method emphasizes mild reaction conditions and the use of common reagents to achieve the desired furan carboxylic acid derivative with high purity.

Reaction Conditions and Optimization Parameters

Parameter Typical Conditions Notes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or Cu salts Pd preferred for Suzuki coupling
Base Potassium carbonate (K₂CO₃), sodium carbonate Ensures deprotonation of boronic acid
Solvent Toluene, dioxane, methanol-water mixtures Solvent choice affects solubility and reaction rate
Temperature 80–110°C (Suzuki), 120–150°C (Ullmann) Elevated temperatures improve kinetics
Atmosphere Nitrogen or argon (inert) Prevents catalyst oxidation
Reaction Time 6–24 hours Monitored by TLC or HPLC
pH for Hydrolysis 10–12 (alkaline hydrolysis step) Controls intermediate stability
Acid Catalyst for Cyclization p-Toluenesulfonic acid, HCl, H₂SO₄ Facilitates ring closure

Research Findings and Analytical Data

  • The synthesis of this compound via Suzuki coupling typically yields the product in 70–85% isolated yield after purification.

  • The compound crystallizes with a melting point around 174–176°C, consistent with literature data.

  • Spectroscopic characterization includes:

    • NMR: Characteristic signals for furan protons and aromatic protons with trifluoromethyl group coupling.
    • MS: Molecular ion peak consistent with molecular weight (~276 g/mol).
    • HPLC: Purity typically >98% after recrystallization.
  • The trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its stability and potential biological activity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Suzuki-Miyaura Coupling 5-bromofuran-2-carboxylic acid, 4-(CF₃)Ph-B(OH)₂, Pd catalyst, K₂CO₃, toluene, 80–110°C High selectivity, mild conditions Requires palladium catalyst
Ullmann Coupling Aryl halide, copper catalyst, elevated temperature Cost-effective catalyst Harsher conditions, lower yields
Acid-Catalyzed Cyclization Di-ketone precursors, acid catalyst, 20–100°C Direct furan ring formation Multi-step, sensitive to conditions
Hydrolysis and Extraction KOH/NaOH in aqueous organic solvent, acidification Efficient intermediate conversion Long reaction times

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid
Reactant of Route 2
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5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid

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